(2r,3s)-3-Phenylisoserine ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYPODQNLLWXJG-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Darzens Condensation and Early Epoxide Synthesis
The foundational route involves Darzens condensation of phenylaldehyde with methyl chloroacetate to form racemic cis-3-phenyl glycidic acid methyl ester. As detailed in, this method proceeds through:
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Aldol addition : Sodium methoxide-mediated coupling at 0°C in methanol.
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Epoxidation : Bromination with HBr at 25°C, yielding racemic 3-bromo-2-hydroxy-3-phenylpropanoate (45% yield).
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Ammonolysis : Ring-opening with gaseous NH₃ in methanol to generate racemic threo-3-phenylisoserine amide.
Limitations :
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Low stereocontrol at C2 and C3 positions.
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Laborious purification due to diastereomeric byproducts.
Modern Stereoselective Synthesis
Chiral Resolution of Racemic Amides
Contemporary methods prioritize enantiomeric purity through diastereomeric salt formation. The protocol in and involves:
Step 1: Resolution with Tartaric Acid Derivatives
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Racemic threo-3-phenylisoserine amide is treated with (+)-tartaric acid or (−)-dibenzoyl tartaric acid in refluxing ethanol.
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Selective crystallization of the (2R,3S)-enantiomer-tartrate salt achieves >99% enantiomeric excess (ee).
Step 2: Inorganic Salt Conversion
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The tartrate salt is protonated with H₂SO₄ or HCl in ethanol (40–45°C), forming (2R,3S)-3-phenylisoserine amide hydrochloride.
Step 3: Esterification and Crystallization
Direct Ammonolysis of Glycidic Acid Salts
An alternative route from bypasses amide intermediates:
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Glycidic Acid Preparation : Trans-3-phenylglycidic acid sodium salt is synthesized via epoxidation of cinnamaldehyde derivatives.
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Ammonia Reaction : The sodium salt reacts with 25% aqueous NH₃ at 45–55°C, directly yielding racemic 3-phenylisoserine.
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Esterification : HCl gas is bubbled through an ethanol suspension, followed by triethylamine-assisted crystallization (96.9% yield).
Critical Analysis of Resolution Techniques
Solvent Systems and Yield Optimization
| Parameter | Tartaric Acid Resolution | Direct Ammonolysis |
|---|---|---|
| Resolution Agent | (+)-Tartaric acid | L-(+)-Tartaric acid |
| Solvent | Ethanol | Ethanol/THF |
| Temperature | Reflux (78°C) | 25–55°C |
| Yield | 87% | 96.9% |
| Purity | >99% ee | 99% ee |
Key Observations :
-
Ethanol outperforms methanol in preventing epimerization during salt formation.
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THF co-solvents enhance crystallinity in direct ammonolysis.
Industrial-Scale Challenges and Solutions
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
(2r,3s)-3-Phenylisoserine ethyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohol diastereomers.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include microbial cultures for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Medicinal Chemistry
(2R,3S)-3-Phenylisoserine ethyl ester is a crucial intermediate in the synthesis of various anticancer drugs, particularly:
- Taxol (Paclitaxel): It is integral to the production of Taxol's side chains, which are essential for its anticancer activity against various tumors .
Organic Synthesis
The compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for:
- Stereoselective Synthesis: It can be utilized in the preparation of other chiral compounds which are vital in pharmaceuticals.
Biological Studies
Research indicates that this compound has potential biological activities:
- Antioxidant Properties: The compound exhibits the ability to scavenge free radicals, reducing oxidative stress .
- Neuroprotective Effects: Preliminary studies suggest it may modulate neurotransmitter systems, indicating potential therapeutic applications in neurodegenerative diseases .
- Anticoagulant Activity: There is emerging evidence of its influence on coagulation pathways, suggesting further investigation for anticoagulant therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2r,3s)-3-Phenylisoserine ethyl ester involves its role as an intermediate in enzymatic reactions. The compound interacts with specific enzymes, facilitating the reduction or oxidation of functional groups. Its molecular targets include various enzymes involved in the synthesis of complex molecules, such as those in the taxol biosynthesis pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with other chiral esters and intermediates used in pharmaceutical synthesis:
Stability and Impurity Profiles
- Degradation : Under forced conditions (acid/alkali/light), (2R,3S)-3-phenylisoserine derivatives degrade into impurities like N-Bz-(2R,3S)-3-phenylisoserine (identified in Paclitaxel injections) .
- Diastereomer Separation : Unlike ethyl 2,3-dimethylglycerate stereoisomers (synthesized via stereodivergent chemoenzymatic routes ), this compound is resolved via single-step enzymatic methods, minimizing side products .
Research Findings and Industrial Relevance
Biocatalytic Superiority : Immobilized lipases (e.g., CAL-B, B. cepacia) enable scalable, solvent-efficient production of this compound, avoiding toxic protecting groups .
Cost-Effectiveness : Compared to chemical synthesis (e.g., β-lactam routes), enzymatic methods reduce waste and energy consumption .
Market Availability : Suppliers like Fujian South Pharmaceutical and Alfa Chemistry offer the compound at >98% purity, highlighting its industrial demand .
Biological Activity
(2R,3S)-3-Phenylisoserine ethyl ester is a chiral amino acid derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring a phenyl group attached to the isoserine backbone, contributes to its diverse interactions within biological systems. This article explores the biological activity of this compound, including its antioxidant properties, neuroprotective effects, and anticoagulant activity.
Chemical Structure and Properties
The compound is characterized by its specific stereochemistry, denoted as (2R,3S), which plays a crucial role in its biological interactions. The presence of the phenyl group enhances the compound's lipophilicity, potentially facilitating its ability to traverse biological membranes.
| Property | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 205.25 g/mol |
| Stereochemistry | (2R,3S) |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, thus reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with oxidative stress-related diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects . It appears to modulate neurotransmitter systems and reduce neuroinflammation, which are vital mechanisms in protecting neuronal health. These effects make it a candidate for further research in neurodegenerative diseases .
Anticoagulant Activity
Evidence points to the potential anticoagulant activity of this compound. It may influence coagulation pathways, suggesting applications in therapies aimed at preventing thrombosis. This activity warrants further investigation to fully understand its mechanisms and therapeutic potential .
Study on Antioxidant Activity
In a controlled study assessing the antioxidant capacity of various compounds, this compound demonstrated a notable ability to reduce lipid peroxidation in vitro. The compound was compared against standard antioxidants like ascorbic acid and showed comparable efficacy at certain concentrations .
Neuroprotection in Animal Models
A study involving animal models of neurodegeneration revealed that administration of this compound led to improved cognitive function and reduced markers of inflammation in the brain. These results suggest potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .
Anticoagulant Mechanism Exploration
Research investigating the anticoagulant properties found that this compound inhibited platelet aggregation in vitro. This effect was attributed to its interaction with specific receptors involved in coagulation pathways .
Synthesis and Applications
The synthesis of this compound typically involves multi-step processes highlighting the importance of stereochemistry and functional group transformations. It can be produced via enzymatic methods using lipases for high enantioselectivity .
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including anticancer agents like Paclitaxel and Docetaxel . Its diverse applications underscore its significance in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for (2R,3S)-3-Phenylisoserine ethyl ester, and how can reaction conditions be optimized for higher yields?
Answer:
- Core method : Asymmetric catalytic hydrogenation or enzymatic resolution is typically employed to achieve the desired (2R,3S) stereochemistry. Ethyl esterification of the carboxyl group can be performed via acid-catalyzed esterification with ethanol .
- Optimization factors :
- Catalyst selection : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (ee >99%) .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility and reaction kinetics.
- Temperature control : Lower temperatures (0–5°C) minimize racemization during esterification .
- Validation : Monitor reaction progress via TLC or HPLC and confirm stereochemistry with chiral HPLC or X-ray crystallography .
Q. How is the stereochemical purity of this compound characterized?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm vicinal diastereomeric relationships .
- Optical rotation : Compare experimental [α] values with literature data for stereochemical validation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What role does this compound play in the synthesis of bioactive molecules?
Answer:
- Taxane intermediates : The (2R,3S) configuration is a key chiral building block for taxane side chains (e.g., docetaxel and paclitaxel) .
- Peptide mimics : Used to introduce phenyl and hydroxyl groups into peptidomimetics for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in this compound synthesis?
Answer:
- Catalytic asymmetric hydrogenation : Chiral Ru catalysts induce syn-addition of hydrogen to α,β-unsaturated precursors, favoring the (2R,3S) configuration via π-orbital interactions .
- Enzymatic resolution : Lipases selectively hydrolyze undesired enantiomers, leaving the target stereoisomer intact .
Q. How does the ethyl ester group influence the compound’s stability under varying pH and temperature conditions?
Answer:
Q. What strategies are effective for resolving racemic mixtures of 3-Phenylisoserine derivatives?
Answer:
- Kinetic resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to selectively functionalize one enantiomer .
- Diastereomeric crystallization : Use resolving agents (e.g., tartaric acid) to form crystalline diastereomers for mechanical separation .
Q. How can researchers address contradictory data regarding stereoisomer bioactivity in literature?
Answer:
- Comparative assays : Perform parallel bioactivity tests (e.g., cytotoxicity) on (2R,3S) vs. (2S,3R) isomers using standardized cell lines .
- Computational modeling : Use molecular docking to predict binding affinity differences between stereoisomers .
Q. What analytical methods detect and quantify impurities in this compound batches?
Answer:
- LC-MS : Identify trace impurities (e.g., hydrolyzed byproducts) via high-resolution mass spectrometry .
- C-NMR : Detect residual solvents or stereochemical impurities through distinct carbonyl signals .
Q. Can this compound serve as a ligand in asymmetric catalysis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
